PT-179

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C17H17N3O5 |

|---|---|

Molecular Weight |

343.33 g/mol |

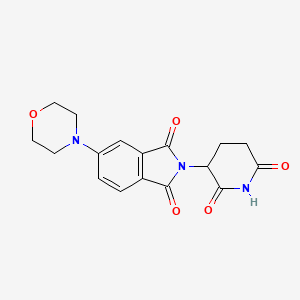

IUPAC Name |

2-(2,6-dioxopiperidin-3-yl)-5-morpholin-4-ylisoindole-1,3-dione |

InChI |

InChI=1S/C17H17N3O5/c21-14-4-3-13(15(22)18-14)20-16(23)11-2-1-10(9-12(11)17(20)24)19-5-7-25-8-6-19/h1-2,9,13H,3-8H2,(H,18,21,22) |

InChI Key |

CCCSRHUSXCBFJZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCOCC4 |

Origin of Product |

United States |

Foundational & Exploratory

PT-179: A Technical Guide to a Novel Molecular Glue for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable." This technical guide provides an in-depth exploration of PT-179, a novel molecular glue that induces the degradation of specific target proteins. This compound operates as an orthogonal thalidomide (B1683933) derivative, selectively binding to the E3 ubiquitin ligase cereblon (CRBN) without eliciting the off-target degradation effects associated with its parent compound.[1][2][3] This guide details the mechanism of action of this compound, presents key quantitative data, outlines experimental protocols for its application, and provides visual representations of the underlying biological pathways and experimental workflows.

Core Mechanism of Action: A Molecular Glue Approach

This compound functions as a molecular glue, facilitating the formation of a ternary complex between the E3 ubiquitin ligase cereblon (CRBN) and a target protein that has been specifically engineered to contain a degron tag.[1][2] Unlike traditional inhibitors that block a protein's function, this compound leverages the cell's own ubiquitin-proteasome system to eliminate the target protein entirely.

The key to this compound's specificity lies in its interaction with engineered zinc finger (ZF) degrons, such as SD40 and SD36.[1][4] These compact degradation tags are fused to the protein of interest. This compound binds to CRBN, inducing a conformational change that creates a novel binding surface. This new surface is specifically recognized by the degron tag on the target protein, leading to the formation of a stable ternary complex. Once this complex is formed, CRBN polyubiquitinates the target protein, marking it for degradation by the 26S proteasome. A key advantage of this system is the otherwise inert nature of this compound, which minimizes off-target effects.[4]

References

In-Depth Technical Guide: Understanding the PT-179 and Cereblon Interaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between the orthogonal thalidomide (B1683933) derivative, PT-179, and the E3 ubiquitin ligase substrate receptor, cereblon (CRBN). This compound acts as a molecular glue, inducing the formation of a ternary complex between cereblon and a target protein fused to a specific degron tag, SD40, leading to the subsequent ubiquitination and proteasomal degradation of the target protein. This guide details the quantitative data, experimental protocols, and signaling pathways involved in this highly specific protein degradation technology.

Quantitative Data Summary

The following table summarizes the key quantitative parameters characterizing the interaction between this compound, cereblon, and the SD40 degron tag, as determined in the seminal study by Mercer et al., 2024.

| Parameter | Description | Value | Cell Line / System | Reference |

| Kd | Binding affinity of this compound to Cereblon (CRBN). | 587 nM | In vitro | [1] |

| DC50 (eGFP-SD40) | Concentration of this compound required to degrade 50% of eGFP fused to the SD40 degron tag. | 4.5 nM | HEK293T cells | [2][3][4] |

| DC50 (eGFP-SD36) | Concentration of this compound required to degrade 50% of eGFP fused to the SD36 degron tag. | 14.3 nM | HEK293T cells | [2][3][4] |

| Cryo-EM Resolution | The resolution of the cryo-electron microscopy structure of the DDB1ΔBPB•CRBN•this compound•SD40 ternary complex. | 2.50 Å | In vitro | [5] |

Signaling Pathway and Mechanism of Action

This compound functions by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system. The process is initiated by the formation of a ternary complex, a key step in the mechanism of action for molecular glues.

Caption: this compound mediated protein degradation pathway.

The binding of this compound to cereblon induces a conformational change that creates a novel binding surface for the SD40 degron tag. This leads to the formation of a stable ternary complex, bringing the target protein into close proximity with the E3 ubiquitin ligase complex. This proximity facilitates the transfer of ubiquitin molecules to the target protein, which is then recognized and degraded by the 26S proteasome. A key advantage of the this compound system is its orthogonality; this compound itself shows minimal off-target effects in the absence of the SD40 tag.[2][3][4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of the this compound and cereblon interaction, based on the protocols described by Mercer et al., 2024.

Cellular Degradation Assay (Western Blot)

This protocol is used to quantify the extent of degradation of a target protein fused to the SD40 degron tag in response to this compound treatment.

1. Cell Culture and Treatment:

-

HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Cells are seeded in 6-well plates and transfected with a plasmid expressing the eGFP-SD40 fusion protein.

-

24 hours post-transfection, the cells are treated with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control.

-

Cells are incubated for a specified duration (e.g., 24 hours) at 37°C.

2. Cell Lysis and Protein Quantification:

-

After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

The cell lysates are cleared by centrifugation, and the supernatant containing the total protein is collected.

-

Protein concentration is determined using a BCA protein assay.

3. Western Blotting:

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is incubated overnight at 4°C with primary antibodies against the target protein (e.g., anti-GFP) and a loading control (e.g., anti-GAPDH).

-

The membrane is then washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Band intensities are quantified using densitometry software, and the level of the target protein is normalized to the loading control.

Caption: Experimental workflow for Western Blot analysis.

Cryo-Electron Microscopy (Cryo-EM) for Ternary Complex Structure Determination

This protocol outlines the steps for determining the high-resolution structure of the DDB1ΔBPB•CRBN•this compound•SD40 ternary complex.

1. Protein Expression and Purification:

-

The DDB1ΔBPB and CRBN proteins are co-expressed in insect cells and purified.

-

The SD40 peptide is chemically synthesized.

2. Ternary Complex Formation:

-

The purified DDB1ΔBPB•CRBN complex is incubated with an excess of this compound and the SD40 peptide to form the ternary complex.

3. Cryo-EM Grid Preparation:

-

The ternary complex solution is applied to a glow-discharged cryo-EM grid.

-

The grid is blotted to create a thin film of the solution and then plunge-frozen in liquid ethane.

4. Data Collection:

-

Cryo-EM data is collected on a high-end transmission electron microscope (e.g., Titan Krios) equipped with a direct electron detector.

5. Image Processing and 3D Reconstruction:

-

The collected movie frames are corrected for motion and aligned.

-

Individual particle images are picked, classified, and used to generate a 3D reconstruction of the ternary complex.

-

The final 3D map is refined to high resolution (e.g., 2.50 Å).

References

- 1. Continuous evolution of compact protein degradation tags regulated by selective molecular glues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. PXD044940 - Continuous evolution of compact protein degradation tags regulated by selective cereblon molecular glues - OmicsDI [omicsdi.org]

The PT-179 Molecular Glue: A Technical Guide to Targeted Protein Knockdown

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The field of targeted protein degradation (TPD) offers a powerful strategy to address previously "undruggable" targets. Molecular glues, a class of small molecules that induce the proximity between an E3 ubiquitin ligase and a target protein, have emerged as a promising therapeutic modality. This document provides an in-depth technical overview of PT-179, a novel molecular glue, and its application in a highly specific and potent protein knockdown system. This compound, a derivative of thalidomide, is unique in its inert nature in the absence of a specific, engineered degron tag, thus minimizing off-target effects. When paired with the compact, 36-amino acid zinc finger degron, SD40, this compound potently and rapidly induces the degradation of SD40-tagged proteins. This guide details the mechanism of action, presents key quantitative data, outlines detailed experimental protocols for the characterization of this system, and illustrates the relevant biological pathways.

Introduction to this compound and the SD40 Degron System

This compound is a molecular glue that specifically binds to the E3 ubiquitin ligase substrate receptor cereblon (CRBN).[1] Unlike its parent compound, thalidomide, and other immunomodulatory drugs (IMiDs), this compound does not induce the degradation of known endogenous neosubstrates of CRBN, making it an orthogonal and highly specific tool for targeted protein degradation.[2][3]

The efficacy of this compound is unlocked when it is used in conjunction with a synthetically evolved, 36-amino acid zinc finger degron known as SD40.[2][4] When a protein of interest (POI) is endogenously tagged with SD40, the addition of this compound induces the formation of a stable ternary complex consisting of the SD40-tagged POI, this compound, and CRBN.[2] This induced proximity leads to the polyubiquitination of the POI by the CRL4CRBN E3 ligase complex, marking it for degradation by the 26S proteasome.[2] This system allows for rapid, potent, and reversible control over the levels of specific endogenous proteins.

Mechanism of Action

The this compound/SD40 system operates through a "molecular glue" mechanism, where this compound acts as an adhesive to induce an interaction between two proteins that would not normally associate.

Cryo-electron microscopy has revealed that upon forming the ternary complex, CRBN adopts a "closed" conformation, which is thought to be critical for signaling the ubiquitination and subsequent degradation of the target protein.[3]

Quantitative Data

The potency and efficacy of the this compound/SD40 system have been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data from published studies.

| Target Protein | Degron Tag | DC50 (nM) | Cell Line | Reference |

| eGFP | SD40 | 4.5 | HEK293T | [5][6] |

| eGFP | SD36 | 14.3 | HEK293T | [5][6] |

Table 1: In-Cell Degradation Potency of this compound

| Interacting Proteins | Molecular Glue | KD (nM) | Assay | Reference |

| CRBN•pomalidomide•SD40 | Pomalidomide | 135 | Bio-Layer Interferometry (BLI) | [2] |

| CRBN•this compound•SD40 | This compound | 123 | Bio-Layer Interferometry (BLI) | [2] |

Table 2: Binding Affinities of the Ternary Complex

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the this compound molecular glue and the SD40 degron system.

Generation of SD40-Tagged Stable Cell Lines

The generation of stable cell lines with the POI endogenously tagged with the SD40 degron is a prerequisite for studying this compound-mediated protein knockdown.

Protocol:

-

Vector Construction: The SD40 degron sequence is cloned into a lentiviral expression vector, fused to the gene of interest (e.g., eGFP, PLK1, BRD4). A fluorescent reporter like mCherry can be co-expressed as an internal control.

-

Lentivirus Production:

-

Seed HEK293T cells to be 70-80% confluent on the day of transfection.

-

Co-transfect the lentiviral vector containing the SD40-fusion construct along with packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.

-

Harvest the viral supernatant 48-72 hours post-transfection, filter through a 0.45 µm filter, and concentrate the lentiviral particles.

-

-

Transduction of Target Cells:

-

Seed the target cell line (e.g., HEK293T, K562) to be 50-70% confluent on the day of transduction.

-

Add the concentrated lentivirus to the cells in the presence of polybrene (typically 4-8 µg/mL) to enhance transduction efficiency.

-

Incubate for 24-48 hours.

-

-

Selection and Validation:

-

Replace the virus-containing medium with fresh medium containing the appropriate selection antibiotic (e.g., puromycin).

-

Select for 7-14 days, replacing the selection medium every 2-3 days, until resistant colonies are formed.

-

Expand the resistant colonies and validate the integration and expression of the SD40-tagged protein by Western blot and qPCR.

-

In-Cell Protein Degradation Assay (Western Blot)

This assay is used to quantify the extent and kinetics of this compound-induced degradation of the SD40-tagged POI.

Protocol:

-

Cell Seeding and Treatment:

-

Seed the stable cell line expressing the SD40-tagged POI in a multi-well plate.

-

Allow the cells to adhere and grow for 24 hours.

-

Treat the cells with a dose-response range of this compound (e.g., 0.1 nM to 10 µM) or with a fixed concentration for a time-course experiment (e.g., 0, 2, 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis:

-

After the treatment period, wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and probe with a primary antibody specific to the POI or the tag, and a loading control antibody (e.g., GAPDH, β-actin).

-

Incubate with an appropriate HRP-conjugated secondary antibody.

-

Visualize the protein bands using a chemiluminescence detection system.

-

Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.

-

Ternary Complex Formation Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are used to measure the formation of the POI-SD40:this compound:CRBN ternary complex in vitro.

Protocol:

-

Reagent Preparation:

-

Recombinant His-tagged CRBN/DDB1 complex and GST-tagged POI-SD40 are required.

-

Use a Terbium (Tb)-conjugated anti-His antibody as the FRET donor and an Alexa Fluor 488 (AF488)-conjugated anti-GST antibody as the FRET acceptor.

-

Prepare a serial dilution of this compound in assay buffer.

-

-

Assay Procedure:

-

In a 384-well plate, add the GST-POI-SD40 and the AF488-anti-GST antibody.

-

Add the serially diluted this compound or vehicle control.

-

Add the His-CRBN/DDB1 complex and the Tb-anti-His antibody.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for complex formation.

-

-

Data Acquisition:

-

Measure the fluorescence at the donor emission wavelength (e.g., 620 nm) and the acceptor emission wavelength (e.g., 665 nm) after excitation at the donor excitation wavelength (e.g., 340 nm).

-

Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). An increase in this ratio indicates ternary complex formation.

-

In-Cell Ubiquitination Assay

This assay confirms that the this compound-induced degradation of the SD40-tagged POI is mediated by the ubiquitin-proteasome system.

Protocol:

-

Cell Culture and Transfection:

-

Co-transfect HEK293T cells with plasmids expressing the SD40-tagged POI and His-tagged ubiquitin.

-

-

Treatment:

-

24-48 hours post-transfection, treat the cells with this compound and a proteasome inhibitor (e.g., MG132) for several hours. The proteasome inhibitor will lead to the accumulation of polyubiquitinated proteins.

-

-

Lysis and Pull-down:

-

Lyse the cells under denaturing conditions (e.g., with 1% SDS) to disrupt protein-protein interactions.

-

Dilute the lysates and perform a pull-down of His-tagged ubiquitin using Ni-NTA agarose (B213101) beads.

-

-

Western Blot Analysis:

-

Wash the beads extensively.

-

Elute the bound proteins and analyze by Western blot using an antibody against the POI or its tag.

-

The appearance of a high-molecular-weight smear or ladder of bands in the this compound-treated sample indicates polyubiquitination of the POI.

-

Cytotoxicity Assay

This assay assesses the effect of targeted protein degradation on cell viability.

Protocol:

-

Cell Seeding:

-

Seed the SD40-tagged stable cell line in a 96-well plate.

-

-

Treatment:

-

Treat the cells with a serial dilution of this compound for a prolonged period (e.g., 72 hours).

-

-

Viability Measurement:

-

Use a commercially available cell viability reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

-

Add the reagent to the wells, incubate, and measure the luminescence.

-

A decrease in luminescence indicates a reduction in cell viability.

-

Calculate the IC50 value from the dose-response curve.

-

Signaling Pathways and Cellular Impact

The this compound/SD40 system provides a precise tool to investigate the roles of specific proteins in cellular signaling pathways. By degrading a target protein, researchers can observe the downstream consequences on various cellular processes.

Ubiquitin-Proteasome Pathway

The core signaling pathway hijacked by the this compound/SD40 system is the ubiquitin-proteasome pathway.

Case Study: PLK1 Knockdown

Polo-like kinase 1 (PLK1) is a key regulator of the cell cycle, particularly during mitosis.[7] Endogenous tagging of PLK1 with SD40 in cancer cell lines allows for its conditional degradation upon treatment with this compound.[2] This leads to a G2/M cell cycle arrest and subsequent apoptosis, demonstrating the potential of this system to study the functional consequences of ablating key signaling nodes in cancer. Proteomic analysis following PLK1 degradation can reveal the network of proteins whose phosphorylation and stability are dependent on PLK1 activity, providing a deeper understanding of its role in cell cycle control.[8][9]

Global Proteomic Analysis

To assess the specificity of the this compound/SD40 system, quantitative mass spectrometry-based proteomics is employed.

Protocol:

-

Sample Preparation:

-

Treat SD40-tagged and parental (untagged) cell lines with this compound or vehicle control.

-

Lyse the cells and digest the proteins into peptides.

-

Label the peptides with tandem mass tags (TMT) for multiplexed quantitative analysis.

-

-

Mass Spectrometry:

-

Analyze the labeled peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Identify and quantify thousands of proteins across the different conditions.

-

Bioinformatic analysis is used to identify proteins that are significantly up- or down-regulated upon treatment with this compound.

-

Studies have shown that in cells expressing SD40-eGFP, this compound treatment leads to the specific degradation of the tagged protein, with no other proteins in the proteome being significantly affected.[2] This highlights the exceptional specificity of this molecular glue system.

Conclusion

The this compound molecular glue, in combination with the engineered SD40 degron, represents a significant advancement in the field of targeted protein degradation. Its orthogonality, potency, and the compact nature of the degron tag make it a versatile and powerful tool for basic research and drug discovery. This technical guide provides a comprehensive overview of the system, including its mechanism, quantitative characterization, and detailed experimental protocols to facilitate its adoption and application by the scientific community. The ability to rapidly and specifically knockdown endogenous proteins will undoubtedly accelerate our understanding of complex biological processes and aid in the validation of new therapeutic targets.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Continuous evolution of compact protein degradation tags regulated by selective molecular glues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Scientists generate new targeted protein degradation system that tunes a cell’s own proteins | Broad Institute [broadinstitute.org]

- 4. Continuous evolution of compact protein degradation tags regulated by selective molecular glues. | Broad Institute [broadinstitute.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. Proteomic Analysis Reveals a PLK1-Dependent G2/M Degradation Program and Links PKA-AKAP2 to Cell Cycle Control - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

The PT-179 System: A Technical Guide to an Orthogonal Platform for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery and development of the PT-179 system, a novel and highly specific platform for targeted protein degradation (TPD). This compound is an orthogonal molecular glue, derived from thalidomide (B1683933), that selectively induces the degradation of proteins of interest (POIs) only when they are genetically tagged with a compact, evolved degron. This system offers a powerful research tool for studying protein function with minimal off-target effects, providing precise temporal control over the levels of endogenous proteins. This document details the mechanism of action, key components, quantitative performance data, and the experimental methodologies underpinning the development of this technology.

Introduction: The Need for Orthogonal Control in Targeted Protein Degradation

Targeted protein degradation has emerged as a powerful modality in drug discovery and as a tool for basic biological research. Technologies like Proteolysis-Targeting Chimeras (PROTACs) and molecular glues leverage the cell's natural ubiquitin-proteasome system to eliminate specific proteins. However, a common challenge is the potential for off-target effects, where the small molecule degrader induces the degradation of proteins other than the intended target.

The this compound system was developed to address this challenge by creating a truly orthogonal platform. This compound is an immunomodulatory drug (IMiD) derivative that was specifically designed to be inert on its own, lacking the ability to degrade the native "neosubstrate" proteins that are targeted by parent compounds like pomalidomide.[1][2][3][4] Its degradation-inducing activity is unlocked only in the presence of an engineered protein tag, SD40, which can be fused to a target protein using precision gene-editing techniques.[2][5][6] This "lock and key" design ensures high specificity and minimizes perturbation of the native proteome.

Core Components and Mechanism of Action

The this compound system is comprised of three essential components that form a ternary complex to trigger protein degradation.

-

This compound: A small molecule, 2-(2,6-dioxopiperidin-3-yl)-5-morpholinoisoindoline-1,3-dione, that acts as the "molecular glue".[7][8] It is a derivative of thalidomide and functions as a ligand for the E3 ubiquitin ligase cereblon (CRBN).[7][8]

-

Cereblon (CRBN): The substrate receptor component of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[2]

-

SD40 Degron: A compact, 36-amino acid zinc-finger protein tag that is engineered to bind specifically to the CRBN/PT-179 complex.[2][5][6][9] This degron is genetically fused to the protein of interest.

The mechanism of action is a precisely orchestrated process:

-

This compound is introduced to the cell and binds to the CRBN E3 ligase substrate receptor.

-

The SD40 tag, fused to the target protein, recognizes and binds to the newly formed surface on the this compound/CRBN complex. This creates a stable ternary complex.[7][10][11]

-

The formation of this complex brings the target protein into close proximity to the E3 ligase machinery.

-

The E3 ligase poly-ubiquitinates the target protein.

-

The ubiquitinated protein is subsequently recognized and destroyed by the cell's proteasome.[9]

This entire process is contingent on the presence of all three components, providing a highly specific method for protein knockdown. The degradation of the target protein can be initiated within minutes of adding this compound.[5]

Quantitative Data and Performance

The efficacy of the this compound system has been quantified through various biochemical and cell-based assays.

| Parameter | Value | Target/Context | Source |

| Binding Affinity (Kd) | 587 nM | This compound to CRBN | [1] |

| Half-Maximal Degradation (DC₅₀) | 4.5 nM | eGFP tagged with SD40 | [10][11] |

| Half-Maximal Degradation (DC₅₀) | 14.3 nM | eGFP tagged with SD36 (precursor) | [2][10][11] |

| Maximal Degradation (Dₘₐₓ) | 71% at 10 µM | NaV1.8 tagged with SD40 | [9] |

| Effective Concentration | 1-10 µM | eGFP degradation in HEK293T cells (24h) | [11] |

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₇N₃O₅ | [7][8] |

| Molecular Weight | 343.33 g/mol | [7] |

| CAS Number | 2924858-25-1 | [7][8] |

Key Experimental Protocols and Methodologies

The development and validation of the this compound system relied on several cutting-edge experimental techniques.

Degron Evolution via Phage-Assisted Continuous Evolution (PACE)

The SD40 degron was not rationally designed but rather evolved to bind the this compound/CRBN complex with high affinity and specificity.

-

Objective: To evolve a zinc-finger protein that could act as a compact degron by binding to CRBN only in the presence of the otherwise inert this compound molecule.

-

Methodology:

-

Starting Scaffold: A 60-amino acid "super-degron" (SD0), a chimera of IMiD neosubstrates IKZF1 and ZFP91, was used as the initial template.[2][12]

-

PACE Circuit: A molecular glue-PACE (MG-PACE) circuit was constructed. In this system, the binding of the evolving degron (fused to an RNA polymerase subunit) to the this compound/CRBN complex (fused to a DNA-binding protein) activates the transcription of an essential phage gene (gene III).[2]

-

Evolutionary Pressure: Phage replication becomes dependent on the strength of the ternary complex formation. Phages encoding degrons with improved binding to the this compound/CRBN complex replicate faster.

-

Continuous Evolution: The process is run for hundreds of generations in a continuous culture system (the "lagoon"), constantly selecting for mutations that improve the desired interaction.[5]

-

Result: This process yielded highly evolved degrons, including SD36, which was further truncated to the minimal 36-amino acid SD40 tag.[2][5]

-

Endogenous Protein Tagging via Prime Editing

To validate the system on native proteins, the SD40 degron was inserted into the genome of human cells.

-

Objective: To fuse the SD40 tag in-frame with an endogenous gene without requiring homology-directed repair or creating double-strand breaks.

-

Methodology:

-

Prime Editor (PE): A complex consisting of a Cas9 nickase fused to a reverse transcriptase and a prime editing guide RNA (pegRNA).

-

pegRNA Design: The pegRNA was engineered to contain the guide sequence to target the genomic locus of interest (e.g., the C-terminus of a target protein) and a template for reverse transcription that includes the genetic sequence for the SD40 tag.

-

Mechanism: The PE complex nicks the target DNA strand. The pegRNA then binds to the nicked site, and the reverse transcriptase synthesizes a new DNA strand containing the SD40 sequence directly from the pegRNA template.

-

Cellular Repair: The cell's DNA repair machinery incorporates the newly synthesized flap, resulting in the precise insertion of the SD40 sequence into the target gene.[2][5][6]

-

Validation: Successful tagging was confirmed by sequencing and subsequent degradation experiments where adding this compound led to the disappearance of the target protein.[5]

-

Structural Elucidation via Cryo-Electron Microscopy (Cryo-EM)

The molecular basis for the specificity of the SD40-CRBN/PT-179 interaction was determined by solving its three-dimensional structure.

-

Objective: To visualize the atomic-level interactions within the ternary complex of SD40, this compound, and CRBN.

-

Methodology:

-

Complex Formation: The ternary complex was assembled in vitro from purified components.

-

Vitrification: The sample was rapidly frozen in a thin layer of non-crystalline ice.

-

Data Collection: A transmission electron microscope was used to collect hundreds of thousands of images of individual, randomly oriented complexes.

-

Image Processing: The images were computationally aligned and averaged to generate a high-resolution 3D map of the complex.

-

Model Building: An atomic model of the complex was built into the 3D map.

-

Key Finding: The cryo-EM structures revealed that SD40 forms an expanded interface that bridges both the N-terminal and C-terminal domains of CRBN, stabilizing it in a "closed" conformation and explaining the degron's high affinity and specificity.[2][6][12]

-

Visualizations of Key Processes

Mechanism of Action Pathway

Experimental Workflow for System Development

Conclusion and Future Directions

The this compound and SD40 degron system represents a significant advancement in the field of targeted protein degradation for research applications. Its key advantages are its high specificity, temporal control, and the small size of the degron tag, which makes it amenable to precision gene editing for the study of endogenous proteins.[2][5] The development process itself, combining continuous evolution with prime editing and structural biology, serves as a powerful paradigm for engineering other novel molecular glue complexes.

While currently a tool for basic research, the principles of this orthogonal system could inform the future design of safer and more specific therapeutic protein degraders. Further work may focus on evolving degron/glue pairs that function in other species or that utilize different E3 ligases, expanding the toolkit for precise control of the proteome.

References

- 1. This compound | CRBN ligand | Probechem Biochemicals [probechem.com]

- 2. Continuous evolution of compact protein degradation tags regulated by selective molecular glues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound|PT179|DC Chemicals [dcchemicals.com]

- 4. WO2023245005A2 - Evolved protein degrons - Google Patents [patents.google.com]

- 5. Scientists generate new targeted protein degradation system that tunes a cell’s own proteins | Broad Institute [broadinstitute.org]

- 6. Target Identification Strategies - 2024 Archive [discoveryontarget.com]

- 7. selleckchem.com [selleckchem.com]

- 8. caymanchem.com [caymanchem.com]

- 9. biorxiv.org [biorxiv.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. sites.dundee.ac.uk [sites.dundee.ac.uk]

The PT-179 System: A Technical Guide to a Novel Orthogonal Platform for Targeted Protein Degradation

December 2025

Abstract

This technical guide provides an in-depth overview of the PT-179 system, a novel platform for targeted protein degradation (TPD). This compound is a derivative of thalidomide (B1683933) that functions as a molecular glue, selectively inducing the degradation of proteins tagged with a small, engineered zinc finger degron, such as SD40. This system offers a highly specific and rapid method for depleting target proteins, making it a valuable tool for researchers in cell biology and drug development. This document details the mechanism of action, summarizes key quantitative data, provides comprehensive experimental protocols, and visualizes the underlying biological and experimental workflows.

Introduction to the Ubiquitin-Proteasome System and Targeted Protein Degradation

The ubiquitin-proteasome system (UPS) is the primary mechanism for selective protein degradation in eukaryotic cells, playing a crucial role in cellular homeostasis. This process involves the tagging of substrate proteins with ubiquitin, a small regulatory protein, through a cascade of enzymatic reactions involving E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (ubiquitin ligase) enzymes. Polyubiquitinated proteins are then recognized and degraded by the 26S proteasome.

Targeted protein degradation (TPD) is a therapeutic and research strategy that co-opts the cell's natural protein disposal machinery to eliminate specific proteins of interest. Molecular glues are a class of TPD agents that induce or stabilize the interaction between an E3 ligase and a target protein, leading to the target's ubiquitination and subsequent degradation.

The this compound and SD40 System: Mechanism of Action

The this compound system is a powerful tool for achieving conditional and highly specific protein degradation. Unlike its parent compound thalidomide, which induces the degradation of several endogenous proteins, this compound is largely inert on its own.[1] Its activity is dependent on the presence of a small, engineered degron tag, such as SD40 (a 36-amino acid zinc finger), fused to the protein of interest.[2][3]

The mechanism unfolds as follows:

-

Ternary Complex Formation: this compound acts as a molecular glue, facilitating the formation of a ternary complex between the substrate receptor Cereblon (CRBN), a component of the CRL4^CRBN^ E3 ubiquitin ligase complex, and the SD40-tagged protein of interest.[2][4]

-

Ubiquitination: The proximity induced by this complex allows for the efficient transfer of ubiquitin from the E2 conjugating enzyme to the SD40-tagged protein.

-

Proteasomal Degradation: The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.[3]

A key advantage of this system is its orthogonality; this compound shows minimal off-target effects, and the degradation is specifically directed toward the SD40-tagged protein.[1][3]

Quantitative Data

The efficacy of the this compound system has been demonstrated through the degradation of various proteins. The following tables summarize the key quantitative data from published studies.

| Target Protein | Degron Tag | Cell Line | DC50 (nM) | Dmax (%) | Time (hours) | Reference |

| eGFP | SD40 | HEK293T | 4.5 | >95 | ≥20 | [3][5] |

| eGFP | SD36 | HEK293T | 14.3 | >95 | ≥20 | [5] |

| Nluc-SD40 | SD40 | HEK293T | ~10 | >90 | 24 | [3] |

| SD40-Fluc | SD40 | HEK293T | ~10 | >90 | 24 | [3] |

| SD40-PRKRA | SD40 | HEK293T | ~10 | >95 | 24 | [3] |

| PLK1-SD40 | SD40 | HEK293T | Not reported | >90 | 2 | [3] |

| SD40-BRD4 | SD40 | K562 | Not reported | >90 | 24 | [3] |

Table 1: Degradation Efficacy of this compound on Various Tagged Proteins. DC50 represents the concentration of this compound required to degrade 50% of the target protein. Dmax is the maximum percentage of degradation observed.

Experimental Protocols

This section provides detailed methodologies for key experiments involving the this compound system.

Cell Culture and Maintenance of HEK293T and K562 Cells

-

Cell Lines: HEK293T (human embryonic kidney) and K562 (human myelogenous leukemia) cells are commonly used.

-

Culture Medium:

-

HEK293T: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% GlutaMAX.

-

K562: RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 1% GlutaMAX.

-

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Passaging:

-

HEK293T: Adherent cells are passaged upon reaching 80-90% confluency. Wash with PBS, detach with Trypsin-EDTA, neutralize with culture medium, and re-plate at a suitable dilution.

-

K562: Suspension cells are passaged by dilution in fresh medium to maintain a density between 1x10^5 and 1x10^6 cells/mL.

-

Generation of SD40-Tagged Cell Lines using Prime Editing

Prime editing is a versatile genome editing technology that can precisely insert the SD40 degron tag into the genomic locus of a target protein without requiring double-strand breaks.[1][3]

-

Design of pegRNA and nicking sgRNA (ngRNA):

-

Design a prime editing guide RNA (pegRNA) that specifies the target site and contains the reverse transcriptase template encoding the SD40 sequence and a primer binding site.

-

Design an ngRNA to nick the non-edited strand to enhance editing efficiency.

-

-

Vector Construction: Clone the pegRNA and ngRNA sequences into appropriate expression vectors.

-

Transfection:

-

Co-transfect HEK293T or K562 cells with plasmids encoding the prime editor (e.g., PEmax), the pegRNA, and the ngRNA using a suitable transfection reagent (e.g., Lipofectamine).

-

-

Clonal Isolation and Screening:

-

After 48-72 hours, isolate single cells by fluorescence-activated cell sorting (FACS) or limiting dilution.

-

Expand individual clones and screen for the correct in-frame insertion of the SD40 tag by genomic PCR and Sanger sequencing.

-

This compound-Induced Protein Degradation Assay

-

Cell Plating: Seed the SD40-tagged cells in multi-well plates at an appropriate density.

-

This compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Treat the cells with a range of this compound concentrations (e.g., from 0.1 nM to 10 µM) or a single effective concentration (e.g., 1 µM). Include a DMSO-only vehicle control.[5]

-

Incubate the cells for the desired time period (e.g., 2, 4, 8, 16, or 24 hours).[3][5]

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

Western Blotting for Degradation Analysis

-

Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer.

-

SDS-PAGE and Transfer:

-

Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).

-

Wash and incubate with an appropriate HRP-conjugated secondary antibody.

-

-

Detection and Quantification:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Quantify band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.

-

Cryo-Electron Microscopy of the Ternary Complex

Cryo-EM can be used to elucidate the three-dimensional structure of the DDB1-CRBN-PT-179-SD40 complex.[1]

-

Protein Expression and Purification:

-

Express and purify the DDB1ΔBPB-CRBN complex and the SD40-tagged protein.

-

-

Complex Formation: Incubate the purified proteins with this compound to form the ternary complex.

-

Grid Preparation and Vitrification:

-

Apply the complex solution to glow-discharged cryo-EM grids.

-

Blot the grids and plunge-freeze them in liquid ethane.

-

-

Data Collection: Collect cryo-EM data on a Titan Krios or a similar high-resolution transmission electron microscope equipped with a direct electron detector.

-

Image Processing and 3D Reconstruction:

-

Perform motion correction, CTF estimation, particle picking, 2D classification, and 3D reconstruction using software packages such as RELION or CryoSPARC.

-

Visualizations

Signaling Pathway of this compound Induced Degradation

Caption: this compound mediated protein degradation pathway.

Experimental Workflow for this compound System

Caption: Workflow for studying this compound induced degradation.

Logical Relationship of the Ternary Complex

References

- 1. Scientists generate new targeted protein degradation system that tunes a cell’s own proteins | Broad Institute [broadinstitute.org]

- 2. Continuous evolution of compact protein degradation tags regulated by selective molecular glues | Harvard Cryo-EM Center for Structural Biology [cryoem.hms.harvard.edu]

- 3. Continuous evolution of compact protein degradation tags regulated by selective molecular glues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Continuous evolution of compact protein degradation tags regulated by selective molecular glues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

The Structural Basis of PT-179's Selective Engagement with CRBN: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

PT-179 is a novel thalidomide (B1683933) derivative that acts as a selective molecular glue for the E3 ubiquitin ligase Cereblon (CRBN). Unlike its parent compound and other immunomodulatory drugs (IMiDs), this compound binds to CRBN without inducing the degradation of known off-target neosubstrates. This unique selectivity makes it a valuable tool for targeted protein degradation when used in conjunction with a specifically evolved degron tag, such as SD40. This technical guide provides an in-depth analysis of the structural and molecular underpinnings of this compound's selectivity for CRBN, supported by quantitative data and detailed experimental protocols. The core of this selectivity lies in the specific conformational changes induced in CRBN upon binding, which are distinct from those induced by other IMiDs.

Introduction to this compound and CRBN

Cereblon (CRBN) is a substrate receptor for the CUL4A-DDB1-ROC1 E3 ubiquitin ligase complex. It has gained significant attention in the field of targeted protein degradation due to its role in the mechanism of action of IMiDs like thalidomide, lenalidomide, and pomalidomide. These molecules act as "molecular glues," inducing the proximity of CRBN to neosubstrate proteins, leading to their ubiquitination and subsequent degradation by the proteasome.

This compound is a derivative of thalidomide that has been engineered to be "orthogonal" in its action.[1][2] It selectively binds to CRBN but does not promote the degradation of endogenous neosubstrates associated with thalidomide and its analogs.[3] Instead, its utility is realized when paired with a specifically designed protein degradation tag, such as the 36-amino acid zinc finger degron SD40.[4] This system allows for the precise, small-molecule-inducible degradation of a target protein fused to the SD40 tag.

Quantitative Analysis of this compound and CRBN Interaction

The interaction between this compound and CRBN, and the subsequent degradation of tagged proteins, has been characterized by several key quantitative parameters.

| Parameter | Value | Description |

| Binding Affinity (Kd) | 587 nM | The equilibrium dissociation constant for the binding of this compound to CRBN, indicating a moderate binding affinity.[3] |

| Degradation Efficiency (DC50) for eGFP-SD40 | 4.5 nM | The concentration of this compound required to induce 50% degradation of eGFP tagged with the SD40 degron.[2] |

| Degradation Efficiency (DC50) for eGFP-SD36 | 14.3 nM | The concentration of this compound required to induce 50% degradation of eGFP tagged with the SD36 degron, an earlier variant of the evolved degron.[2] |

The Structural Basis for this compound Selectivity

The selectivity of this compound for CRBN, and its inability to degrade endogenous neosubstrates, can be understood by examining the cryo-electron microscopy (cryo-EM) structure of the ternary complex formed by this compound, CRBN, and the SD40 degron.

The cryo-EM structure (PDB IDs: 8TNQ and 8TNR) reveals that when this compound and the SD40 degron bind to CRBN, they induce a distinct "closed" conformation of the CRBN protein.[5][6] This conformation is crucial for the subsequent ubiquitination of the SD40-tagged protein. The SD40 degron itself appears to stabilize this closed conformation by interacting with both ends of the CRBN receptor.

In contrast, the binding of thalidomide and its analogs to CRBN induces a different conformational change that creates a binding surface for endogenous neosubstrates like IKZF1 and GSPT1. The chemical structure of this compound, while retaining the core glutarimide (B196013) moiety necessary for CRBN binding, possesses modifications that prevent the formation of this neosubstrate-binding interface. This structural difference is the key to this compound's "orthogonal" nature.

Signaling Pathways and Experimental Workflows

The mechanism of this compound-induced protein degradation and the experimental workflows to characterize it can be visualized as follows:

Caption: this compound mediated protein degradation pathway.

References

- 1. wwPDB: pdb_00008tnq [wwpdb.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | CRBN ligand | Probechem Biochemicals [probechem.com]

- 4. 8tnq - Cryo-EM structure of DDB1dB:CRBN:this compound:SD40, conformation 1 - Summary - Protein Data Bank Japan [pdbj.org]

- 5. rcsb.org [rcsb.org]

- 6. rcsb.org [rcsb.org]

PT-179: A Chemical Tool for Inducible Protein Degradation in Cell Biology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted protein degradation has emerged as a powerful strategy for studying protein function and for the development of novel therapeutics. This technical guide provides a comprehensive overview of PT-179, an orthogonal thalidomide (B1683933) derivative that functions as a molecular glue to induce the degradation of specific proteins of interest. This compound operates by hijacking the cell's natural protein disposal machinery, specifically the Cereblon (CRBN) E3 ubiquitin ligase, to selectively eliminate proteins that have been engineered to contain a small degradation tag (degron). This guide details the mechanism of action of this compound, provides quantitative data on its efficacy, outlines detailed experimental protocols for its application, and includes visualizations of the key biological pathways and experimental workflows.

Introduction to this compound and Targeted Protein Degradation

Targeted protein degradation (TPD) is a revolutionary approach that offers the ability to eliminate specific proteins from a cellular system, rather than simply inhibiting their function.[1] This is particularly advantageous for studying proteins whose functions are not solely dependent on their enzymatic activity and for targeting proteins that have been historically considered "undruggable."[2][3]

Molecular glues are small molecules that induce the interaction between an E3 ubiquitin ligase and a target protein that would not normally interact, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2][4] this compound is a molecular glue that is a derivative of thalidomide.[5][6] Unlike its parent compound, this compound is largely inert on its own and does not cause the degradation of a broad range of endogenous proteins.[7][8] Its utility as a chemical tool stems from its ability to specifically and potently induce the degradation of proteins that have been fused with a small, engineered zinc finger (ZF) degron, such as SD40 or SD36.[5][6]

Mechanism of Action

The mechanism of this compound-induced protein degradation is a well-defined process that relies on the formation of a ternary complex.[5] This complex consists of:

-

The Target Protein: The protein of interest, which has been genetically engineered to include a degron tag (e.g., SD40).[6]

-

This compound: The molecular glue that binds to the E3 ubiquitin ligase, Cereblon (CRBN).[5]

-

Cereblon (CRBN): A substrate receptor for the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex.[9][10]

The binding of this compound to CRBN creates a new surface that is recognized by the degron tag on the target protein.[7] This induced proximity allows the E3 ligase complex to catalyze the transfer of ubiquitin molecules to the target protein.[11] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[1]

Quantitative Data

The efficacy of this compound in mediating protein degradation is typically quantified by the DC50 value, which represents the concentration of the compound required to degrade 50% of the target protein.

| Target Protein | Degron Tag | Cell Line | DC50 (nM) | Reference |

| eGFP | SD40 | HEK293T | 4.5 | [5] |

| eGFP | SD36 | HEK293T | 14.3 | [5] |

Experimental Protocols

The following sections provide a detailed methodology for utilizing the this compound system to induce the degradation of a protein of interest (POI).

Generation of a Degron-Tagged Protein of Interest

The first step is to genetically fuse the degron tag (e.g., SD40) to the N- or C-terminus of your POI. This can be achieved through standard molecular cloning techniques.

Vector Design Considerations:

-

Ensure the degron tag is in-frame with the coding sequence of your POI.

-

Consider including a flexible linker (e.g., a Gly-Ser linker) between the POI and the degron tag to ensure proper folding of both domains.

-

The choice of N- or C-terminal tagging may depend on the specific protein and should be empirically tested if the optimal configuration is unknown.

Delivery to Cells: The expression vector encoding the degron-tagged POI can be introduced into the target cells using various methods, including:

-

Transient Transfection: Suitable for short-term experiments.

-

Lentiviral Transduction: For the generation of stable cell lines with integrated expression of the tagged protein.[8][12][13][14][15]

Protocol for Lentiviral Transduction (General):

-

Day 1: Seed target cells in a 6-well plate at a density that will result in 50-70% confluency on the day of transduction.[12][14]

-

Day 2: Remove the culture medium and replace it with fresh medium containing lentiviral particles encoding the degron-tagged POI and a transduction reagent such as Polybrene (typically 5-8 µg/mL).[14][15]

-

Day 3: Replace the virus-containing medium with fresh culture medium.

-

Day 4 onwards: If the lentiviral vector contains a selection marker (e.g., puromycin (B1679871) resistance), begin selection with the appropriate antibiotic concentration. Expand the resistant cells to generate a stable cell line.

This compound Treatment

Once a cell line expressing the degron-tagged POI is established, degradation can be induced by treating the cells with this compound.

Stock Solution Preparation:

-

Dissolve this compound in a suitable solvent, such as DMSO, to create a high-concentration stock solution (e.g., 10 mM).

-

Store the stock solution at -20°C or -80°C.

Treatment Protocol:

-

Plate the cells expressing the degron-tagged POI and allow them to adhere overnight.

-

Dilute the this compound stock solution in fresh culture medium to the desired final concentration. A dose-response experiment is recommended to determine the optimal concentration for your specific POI and cell line. Concentrations ranging from 1 nM to 10 µM can be tested.[5]

-

Remove the existing medium from the cells and replace it with the this compound-containing medium.

-

Incubate the cells for the desired period. A time-course experiment (e.g., 2, 4, 8, 16, 24 hours) is recommended to determine the kinetics of degradation.[16]

Analysis of Protein Degradation

The most common method for assessing protein degradation is Western blotting.[16][17]

Western Blot Protocol:

-

Sample Preparation:

-

After this compound treatment, wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer or a similar lysis buffer supplemented with protease and phosphatase inhibitors.

-

Clear the lysate by centrifugation.

-

Determine the protein concentration of the supernatant using a BCA or Bradford assay.[17]

-

-

SDS-PAGE and Transfer:

-

Normalize the protein concentration of all samples.

-

Denature the samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody specific to your POI.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

It is crucial to also probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.[16]

-

-

Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[16]

-

Quantify the band intensities to determine the extent of protein degradation relative to a vehicle-treated control.

-

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for using the this compound system.

Conclusion

This compound, in conjunction with a suitable degron tag, represents a highly specific and potent chemical tool for inducing the degradation of proteins of interest in a cellular context. Its orthogonal nature, meaning it has minimal off-target effects in the absence of the degron tag, makes it a valuable asset for cell biology research and drug target validation.[5][6] The methodologies outlined in this guide provide a framework for the successful implementation of the this compound system to study the functional consequences of protein loss with high temporal resolution.

References

- 1. labs.dana-farber.org [labs.dana-farber.org]

- 2. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeted Protein Degradation: Clinical Advances in the Field of Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Continuous evolution of compact protein degradation tags regulated by selective molecular glues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Scientists generate new targeted protein degradation system that tunes a cell’s own proteins | Broad Institute [broadinstitute.org]

- 8. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]

- 9. researchgate.net [researchgate.net]

- 10. Cereblon-mediated degradation of the amyloid precursor protein via the ubiquitin-proteasome pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Lentiviral Transduction Protocol [sigmaaldrich.com]

- 13. origene.com [origene.com]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]

- 16. benchchem.com [benchchem.com]

- 17. What Is Western Blot? A Step-by-Step Guide to Protein Detection [synapse.patsnap.com]

On-Target Effects of PT-179: A Technical Guide to a Selective Molecular Glue Degrader System

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the on-target effects of PT-179, an orthogonal thalidomide (B1683933) derivative that functions as a selective molecular glue. Unlike its parent compound, this compound is relatively inert on its own, offering a high degree of specificity in targeted protein degradation when paired with a specific degron tag.[1] This document details the mechanism of action, quantitative performance, and key experimental protocols associated with the this compound system, providing a comprehensive resource for its application in research and drug development.

Core Mechanism of Action

This compound is a novel immunomodulatory drug (IMiD) derivative that selectively binds to the E3 ubiquitin ligase substrate receptor, Cereblon (CRBN), without inducing the degradation of off-target, endogenous proteins.[2] Its on-target effect is contingent upon the presence of a specific, engineered protein degradation tag, such as the 36-amino acid zinc finger degron known as SD40, fused to a protein of interest.[3][4]

The binding of this compound to CRBN creates a novel protein interface that is specifically recognized by the SD40 tag.[5] This interaction facilitates the formation of a ternary complex, bringing the CRBN E3 ligase machinery into close proximity with the SD40-tagged protein of interest. This proximity-induced event leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome. Cryo-electron microscopy has revealed that the binding of this compound and SD40 to CRBN locks the substrate receptor in a "closed" conformation, which is thought to be critical for initiating the downstream ubiquitination cascade.[1][6]

The key advantage of the this compound system is its orthogonality; the degradation of the target protein is strictly dependent on the presence of both this compound and the specific degron tag, minimizing off-target effects commonly associated with other protein degradation technologies.[2][7]

Below is a diagram illustrating the signaling pathway of this compound-mediated protein degradation.

Quantitative Data

The efficacy of this compound in mediating the degradation of tagged proteins has been quantified in various studies. The following table summarizes the reported degradation potency (DC50) values.

| Target Protein | Degron Tag | Cell Line | DC50 (nM) | Reference |

| eGFP | SD40 | HEK293T | 4.5 | [8],[9],[7] |

| eGFP | SD36 | HEK293T | 14.3 | [8],[9],[7] |

| hNaV1.8-HiBiT | SD40 | HEK293T | (Dmax of 71% at 10 µM) | [5] |

Experimental Protocols

Detailed methodologies for key experiments involving the this compound system are provided below.

1. In Vitro Protein Degradation Assay

This protocol outlines the general steps for assessing the degradation of an SD40-tagged protein of interest in a cell-based assay.

-

Cell Culture and Transfection:

-

HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Cells are seeded in a multi-well plate to achieve 70-80% confluency at the time of transfection.

-

A plasmid encoding the protein of interest fused to the SD40 tag (either N- or C-terminally) is transfected into the cells using a suitable transfection reagent.

-

-

This compound Treatment:

-

Quantification of Protein Degradation:

-

Following incubation, cells are lysed, and the abundance of the tagged protein is quantified. This can be achieved through various methods, such as:

-

Western Blotting: To visually assess the decrease in protein levels.

-

Reporter Assays: If the target protein is fused to a reporter like eGFP or a luminescent tag (e.g., HiBiT), degradation can be quantified by measuring the fluorescence or luminescence signal.[5]

-

-

The DC50 value, representing the concentration of this compound that induces 50% degradation of the target protein, is calculated from the dose-response curve.

-

The following diagram illustrates the experimental workflow for the in vitro protein degradation assay.

2. Tagging of Endogenous Proteins using Prime Editing

To study the degradation of a protein in its native context, the SD40 tag can be inserted into the endogenous gene locus using prime editing.

-

Design of Prime Editing Guide RNA (pegRNA) and Nicking sgRNA (ngRNA):

-

A pegRNA is designed to target the desired insertion site in the gene of interest. The pegRNA contains the reverse transcriptase template encoding the SD40 sequence and the desired homology arms.

-

An ngRNA is designed to nick the non-edited strand to enhance editing efficiency.

-

-

Delivery of Prime Editing Components:

-

The prime editor (a fusion of Cas9 nickase and a reverse transcriptase), the pegRNA, and the ngRNA are delivered to the target cells, for example, via plasmid transfection or lentiviral transduction.

-

-

Selection and Verification of Edited Cells:

-

Single-cell clones are isolated and expanded.

-

Genomic DNA is extracted, and the target locus is amplified by PCR and sequenced to confirm the correct in-frame insertion of the SD40 tag.

-

-

Functional Validation:

-

The successfully edited cell clones are then treated with this compound to confirm the degradation of the endogenously tagged protein, following the protocol described above.

-

The logical relationship for endogenous protein tagging is depicted in the diagram below.

References

- 1. Scientists generate new targeted protein degradation system that tunes a cell’s own proteins | Broad Institute [broadinstitute.org]

- 2. This compound|PT179|DC Chemicals [dcchemicals.com]

- 3. Target Identification Strategies - 2024 Archive [discoveryontarget.com]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. biorxiv.org [biorxiv.org]

- 6. sites.dundee.ac.uk [sites.dundee.ac.uk]

- 7. This compound | Ligands for E3 Ligase | 2924858-25-1 | Invivochem [invivochem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for PT-179 in Protein Degradation Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

PT-179 is a potent and selective small molecule modulator of the E3 ubiquitin ligase Cereblon (CRBN). It functions as a molecular glue, inducing the proximity between CRBN and a target protein that has been genetically tagged with a specific zinc finger (ZF) degron, such as SD40 or SD36. This induced proximity leads to the polyubiquitination of the target protein and its subsequent degradation by the proteasome.

Unlike broad-acting immunomodulatory drugs (IMiDs) like thalidomide (B1683933) and pomalidomide, this compound is an "orthogonal" degrader. This means it does not induce the degradation of known endogenous neosubstrates of CRBN, making it a highly specific tool for targeted protein degradation (TPD) research.[1][2][3] This high specificity minimizes off-target effects, allowing for precise investigation of the function of a protein of interest.

These application notes provide detailed protocols for utilizing this compound in protein degradation studies, including methods for assessing target protein degradation, confirming the mechanism of action, and evaluating the cellular consequences of protein knockdown.

Mechanism of Action

This compound operates through the ubiquitin-proteasome system (UPS). The key steps are as follows:

-

Binding to CRBN: this compound binds to the substrate receptor CRBN, which is part of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[1][2]

-

Ternary Complex Formation: The this compound/CRBN complex then recognizes and binds to a protein of interest (POI) that has been engineered to contain a ZF degron tag (e.g., SD40). This forms a stable ternary complex: POI-degron-PT-179-CRBN.

-

Ubiquitination: Within the ternary complex, the E3 ligase machinery catalyzes the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the POI.

-

Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.

This process is catalytic, with a single molecule of this compound able to induce the degradation of multiple copies of the target protein.

Figure 1: Signaling pathway of this compound-mediated protein degradation.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's activity as reported in the literature.

Table 1: Degradation Potency of this compound

| Target Protein | Degron Tag | Cell Line | DC50 (nM) | Incubation Time (hours) | Reference |

| eGFP | SD40 | HEK293T | 4.5 | 24 | [2] |

| eGFP | SD36 | HEK293T | 14.3 | 24 | [2] |

| SD40-PRKRA | SD40 | HEK293T | Not Reported | 1 (near complete degradation) | [1] |

Table 2: Binding Affinity of this compound

| Binding Partner | Kd (nM) | Method | Reference |

| CRBN | 587 | Competitive Fluorescence Anisotropy | [1] |

Experimental Protocols

Here we provide detailed protocols for key experiments to characterize the activity of this compound.

Protocol 1: Target Protein Degradation Assay by Western Blot

This protocol is designed to quantify the degradation of a target protein tagged with a degron (e.g., SD40) in response to this compound treatment.

Materials:

-

Cells expressing the degron-tagged protein of interest (e.g., HEK293T-SD40-eGFP)

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Seeding: Seed the cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest.

-

This compound Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control. Incubate for the desired time period (e.g., 2, 4, 8, 16, 24 hours). A time-course experiment with a fixed concentration of this compound (e.g., 1 µM) is also recommended.

-

Cell Lysis:

-

Aspirate the culture medium and wash the cells once with ice-cold PBS.

-

Add ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant to a new tube.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.

-

SDS-PAGE and Western Blot:

-

Load equal amounts of protein per lane on an SDS-PAGE gel.

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Strip the membrane and re-probe with a loading control antibody.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the log of the this compound concentration to determine the DC50 value.

Figure 2: Experimental workflow for Western Blot analysis of protein degradation.

Protocol 2: In-Cell Ubiquitination Assay

This protocol aims to demonstrate that the degradation of the target protein is ubiquitin-dependent.

Materials:

-

Cells expressing the degron-tagged protein of interest

-

Plasmids encoding HA-tagged ubiquitin

-

Transfection reagent

-

This compound

-

Proteasome inhibitor (e.g., MG132)

-

Cell lysis buffer

-

Immunoprecipitation (IP) buffer

-

Antibody against the target protein for IP

-

Protein A/G magnetic beads

-

Antibody against HA-tag for Western blot

-

Antibody against the target protein for Western blot

Procedure:

-

Transfection: Co-transfect the cells with a plasmid encoding the degron-tagged target protein and a plasmid encoding HA-tagged ubiquitin.

-

Treatment: After 24-48 hours, treat the cells with DMSO (control), this compound, and this compound plus a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours. The proteasome inhibitor will prevent the degradation of the ubiquitinated protein, allowing for its accumulation and detection.

-

Cell Lysis: Lyse the cells as described in Protocol 1.

-

Immunoprecipitation:

-

Incubate the cell lysates with an antibody against the target protein overnight at 4°C.

-

Add Protein A/G magnetic beads and incubate for another 2-4 hours at 4°C.

-

Wash the beads several times with IP buffer to remove non-specific binding.

-

Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.

-

-

Western Blot:

-

Perform Western blotting on the eluted samples as described in Protocol 1.

-

Probe the membrane with an anti-HA antibody to detect ubiquitinated forms of the target protein (which will appear as a high-molecular-weight smear).

-

Strip and re-probe the membrane with an antibody against the target protein to confirm successful immunoprecipitation.

-

Expected Results: An increase in the high-molecular-weight smear of HA-tagged ubiquitin should be observed in the lane corresponding to cells treated with this compound and the proteasome inhibitor, confirming that this compound induces the ubiquitination of the target protein.

Protocol 3: Cell Viability/Cytotoxicity Assay

This protocol assesses the effect of target protein degradation on cell viability.

Materials:

-

Cells expressing the degron-tagged protein of interest

-

96-well cell culture plates

-

This compound

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)

-

Luminometer or spectrophotometer

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at an appropriate density.

-

This compound Treatment: Treat the cells with a serial dilution of this compound or DMSO control.

-

Incubation: Incubate the cells for a desired period (e.g., 24, 48, 72 hours).

-

Viability Measurement:

-

Equilibrate the plate to room temperature.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

-

Data Acquisition: Measure the luminescence or absorbance using a plate reader.

-

Data Analysis: Normalize the data to the vehicle-treated control and plot the cell viability against the logarithm of the this compound concentration to determine the IC50 value.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| No or weak degradation | Inactive this compound | Confirm the activity of the compound. |

| Low expression of CRBN or target protein | Verify expression levels by Western blot. | |

| Incorrect concentration or incubation time | Optimize this compound concentration and treatment duration. | |

| High background in Western blots | Insufficient blocking | Increase blocking time or use a different blocking agent. |

| Antibody concentration too high | Titrate the primary and secondary antibody concentrations. | |

| Non-specific bands in IP | Incomplete pre-clearing of lysate | Ensure thorough pre-clearing of the lysate. |

| Insufficient washing | Increase the number and duration of wash steps. |

Conclusion

This compound is a valuable research tool for the targeted degradation of proteins. Its high selectivity, stemming from its orthogonal nature, allows for the precise dissection of protein function without the confounding off-target effects of other CRBN-modulating compounds. The protocols provided in these application notes offer a framework for researchers to effectively utilize this compound in their protein degradation studies, from initial validation of degradation to the investigation of downstream cellular consequences. Careful optimization of experimental conditions for specific cell lines and target proteins will ensure robust and reproducible results.

References

- 1. Continuous evolution of compact protein degradation tags regulated by selective molecular glues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Scientists generate new targeted protein degradation system that tunes a cell’s own proteins | Broad Institute [broadinstitute.org]